molecular formula C16H25N3O3 B14744692 tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate

tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate

Cat. No.: B14744692
M. Wt: 307.39 g/mol
InChI Key: PAXTYUSWOAVZKH-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate is a compound that features a tert-butyl carbamate protecting group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both amino and carbamate functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate group. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the protected amino acid .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs similar methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate involves its ability to act as a protecting group for amino acids and peptides. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the formation of specific peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both amino and carbamate groups makes it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

tert-butyl N-[(3S)-3-amino-4-(benzylamino)-4-oxobutyl]carbamate

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)18-10-9-13(17)14(20)19-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1

InChI Key

PAXTYUSWOAVZKH-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)NCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)NCC1=CC=CC=C1)N

Origin of Product

United States

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